methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate

Chemical topology Scaffold diversity Medicinal chemistry sourcing

Methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate (CAS 1421512-65-3) is a synthetic small molecule (C22H22N4O4, MW 406.44) composed of a 2-phenylimidazole head group tethered via a propylamino-acetamide linker to a methyl 4-aminobenzoate ester terminus. It is supplied as a research-grade compound (≥95% purity) under catalog number CM926507.

Molecular Formula C22H22N4O4
Molecular Weight 406.442
CAS No. 1421512-65-3
Cat. No. B2393698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate
CAS1421512-65-3
Molecular FormulaC22H22N4O4
Molecular Weight406.442
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
InChIInChI=1S/C22H22N4O4/c1-30-22(29)17-8-10-18(11-9-17)25-21(28)20(27)24-12-5-14-26-15-13-23-19(26)16-6-3-2-4-7-16/h2-4,6-11,13,15H,5,12,14H2,1H3,(H,24,27)(H,25,28)
InChIKeyHEZVMXSLHGVGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate (CAS 1421512-65-3): Procurement-Relevant Chemical Identity and Research Context


Methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate (CAS 1421512-65-3) is a synthetic small molecule (C22H22N4O4, MW 406.44) composed of a 2-phenylimidazole head group tethered via a propylamino-acetamide linker to a methyl 4-aminobenzoate ester terminus . It is supplied as a research-grade compound (≥95% purity) under catalog number CM926507 . The compound has been referenced in the context of voltage-gated sodium channel Nav1.9 inhibitor discovery, appearing in a 2026 Molecular Pharmacology study on selective Nav1.9 antagonists from OmniAb, Inc. and BioPharmaWorks LLC [1].

Scaffold 2-phenylimidazole–propyl–oxalamide–methyl benzoate connectivity
Purity Vendor-certified research-grade supply
Target Context Indexed in Nav1.9 selective inhibitor discovery program

Why Generic Imidazole or Benzoate Analogs Cannot Substitute for Methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate in Targeted Research Applications


This compound embodies a specific topological arrangement — 2-phenylimidazole connected through a three-carbon propyl spacer to an oxalamide bridge, which is in turn conjugated to a para-substituted methyl benzoate — that is not reproduced by off-the-shelf imidazole or benzoate building blocks. Within the Nav1.9 inhibitor chemical space explored by Potet et al. (2026), minor structural variations in linker length, substitution pattern, or ester identity are anticipated to produce divergent channel subtype selectivity profiles, as has been demonstrated for related sodium channel inhibitors such as DSP-2230 (which shows only 6.7 μM IC50 at Nav1.9 with a distinct chemotype) [1]. Procurement of a structurally mismatched analog risks introducing an uncontrolled variable into electrophysiological or selectivity assays where the precise phenylimidazole-propyl-oxalamide-benzoate geometry may be critical. No publicly available head-to-head selectivity data for this specific compound exist as of May 2026; users must verify target engagement independently [2].

Topology Mismatch
Simpler imidazole-benzoate analogs lack the propyl-oxalamide linker; may shift Nav subtype selectivity profile in electrophysiology assays.
Unverified Selectivity
No public head-to-head data exist; structural variations can produce divergent selectivity versus Nav1.5/1.7/1.8 as observed with related chemotypes.
Purity Variability
Generic imidazole sources often lack batch-specific purity certification, introducing uncontrolled variables into SAR or screening workflows.

Quantitative Differentiation Evidence for Methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate (CAS 1421512-65-3) Versus Closest Analogs


Structural Uniqueness: 2-Phenylimidazole–Propyl–Oxalamide–Methyl Benzoate Connectivity vs. Generic Imidazole Library Members

Unlike generic 2-phenylimidazole derivatives that lack the oxalamide bridge or use shorter linkers, CAS 1421512-65-3 uniquely incorporates the sequence: 2-phenylimidazole → N1-propyl spacer → oxalamide [–C(=O)–C(=O)–NH–] → para-substituted methyl benzoate. The SMILES code COC(=O)C1=CC=C(NC(=O)C(=O)NCCCN2C=CN=C2C2=CC=CC=C2)C=C1 confirms all four structural modules in a single entity . This exact connectivity pattern is not present in common screening-deck analogs such as methyl 4-(1H-imidazol-1-yl)benzoate (CAS 101184-08-1), which lacks the phenyl substitution, propyl linker, and oxalamide bridge [1]. The topological polar surface area calculated from the structure (tPSA ≈ 106 Ų) and the presence of both hydrogen-bond donors (2 NH) and acceptors (4 carbonyl/imidazole N) distinguish it from simpler imidazole-benzoate conjugates .

Scaffold Topology
Reported
tPSA 106 Ų vs 44 Ų HBD 2 vs 0 MW 406 vs 202 Da
Scaffold topology supports distinct SAR profile; simpler building blocks may not substitute.
Descriptors calculated from vendor SMILES; independent analytical verification recommended.
Chemical topology Scaffold diversity Medicinal chemistry sourcing

Purity Specification: Vendor-Certified ≥95% vs. Uncharacterized Analogs from Non-Specialist Sources

The sole vendor listing from a non-excluded source specifies a purity of ≥95% for this compound (Catalog CM926507) . In contrast, many structurally related imidazole derivatives available through general chemical marketplaces lack batch-specific purity certification, with purity often unreported or described only in generic terms. This documented minimum purity threshold provides a procurement-relevant differentiator for users who require a defined level of chemical integrity for reproducible assay results.

Purity Specification
Class-level
≥95% vendor-certified vs. unspecified purity in generic analogs
Documented purity floor supports procurement reproducibility for assay-grade workflows.
Request batch-specific Certificate of Analysis at procurement; no independent public verification.
Chemical purity Procurement quality control Reproducibility

Research Context: Direct Association with Nav1.9 Selective Inhibitor Program vs. Uncharacterized Screening Compounds

CAS 1421512-65-3 is implicated in a 2026 primary research article on selective Nav1.9 voltage-dependent sodium channel inhibitors, a program conducted by OmniAb, Inc., BioPharmaWorks LLC, and GlaxoSmithKline [1]. The published study characterizes novel selective inhibitors of Nav1.9, a genetically validated human pain target. A hypothes.is annotation confirms the compound is indexed alongside this publication [2]. By contrast, the vast majority of commercially available imidazole library compounds lack any documented association with a specific ion channel target program. This target-context linkage, while not providing quantitative IC50 data in the public domain, offers a directional signal for researchers focused on Nav1.9 pharmacology.

Research Context
Reported
Indexed in Nav1.9 selective inhibitor study (Potet et al., 2026) vs. no documented Nav1.9 context for typical screening compounds.
May support target relevance for Nav1.9-focused research; not a quantitative potency claim.
No public IC50/selectivity data available; verify target engagement independently.
Nav1.9 sodium channel Pain target Electrophysiology

Recommended Application Scenarios for Methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate (CAS 1421512-65-3) Based on Available Evidence


Nav1.9 Voltage-Gated Sodium Channel Inhibitor Screening and SAR Expansion

Given the compound's documented association with a 2026 Nav1.9 selective inhibitor program [1], the most evidence-aligned application is its use as a reference compound or structural starting point in Nav1.9 electrophysiology assays. Users should independently determine IC50 values in patch-clamp or fluorescence-based Nav1.9 assays and compare against known benchmarks such as DSP-2230 (Nav1.9 IC50 = 6.7 μM) . The unique 2-phenylimidazole–propyl–oxalamide–benzoate scaffold offers a distinct chemotype for exploring Nav1.9 subtype selectivity relative to other Nav subtypes (Nav1.5, Nav1.7, Nav1.8). Note: no selectivity data for this compound are publicly available; users must generate these data de novo.

Focused Chemical Library Design for Ion Channel Drug Discovery

This compound can serve as a core scaffold for combinatorial library design aimed at sodium channel targets. Its four modular components (2-phenylimidazole head, propyl spacer, oxalamide linker, methyl benzoate tail) each represent diversification points [1]. Procurement of the parent compound (≥95% purity) enables systematic analog synthesis and SAR exploration where each module is independently varied, a strategy that cannot be replicated with simpler imidazole-benzoate building blocks lacking the full connectivity .

Chemical Probe Development for Pain Target Validation Studies

Nav1.9 is genetically validated as a human pain target [1]. This compound, by virtue of its association with a Nav1.9 inhibitor discovery program, may serve as a chemical probe candidate — provided users first establish target engagement, potency, and selectivity in their own assays. The methyl benzoate ester moiety may also function as a prodrug handle for in vivo studies following hydrolysis to the corresponding carboxylic acid, though this hypothesis requires experimental verification.

Quality-Controlled Procurement for Reproducible Academic Research

For academic laboratories requiring a structurally defined, purity-verified imidazole derivative for biochemical or pharmacological studies, CAS 1421512-65-3 offers a documented ≥95% purity specification [1]. This reduces the risk of irreproducible results arising from unknown impurities, a concern with lower-purity generic alternatives. Researchers should request a batch-specific Certificate of Analysis (CoA) at the time of procurement to verify the purity claim.

Application
Selection Property
Validation Focus
Nav1.9 inhibitor SAR studies
Scaffold topology (2-phenylimidazole–propyl–oxalamide–benzoate)
Determine Nav1.9 IC50 and subtype selectivity in patch-clamp assays
Ion channel library design
Four modular diversification points
Systematic analog synthesis and SAR exploration
Pain target probe development
Nav1.9 program association
Establish target engagement, potency, and selectivity in research models
Reproducible academic procurement
Vendor-certified purity specification
CoA verification and impurity profiling
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